molecular formula C16H15N7O4S3 B2645525 N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 389072-83-7

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2645525
CAS No.: 389072-83-7
M. Wt: 465.52
InChI Key: FWSGNBFNBFAKIA-UHFFFAOYSA-N
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Description

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable carbamoylating agent to form the intermediate compound. This intermediate is then reacted with a thiol-containing compound to introduce the sulfanyl group. Finally, the resulting compound is coupled with 2-methyl-3-nitrobenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4S3/c1-3-12-19-20-14(29-12)17-11(24)7-28-16-22-21-15(30-16)18-13(25)9-5-4-6-10(8(9)2)23(26)27/h4-6H,3,7H2,1-2H3,(H,17,20,24)(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSGNBFNBFAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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